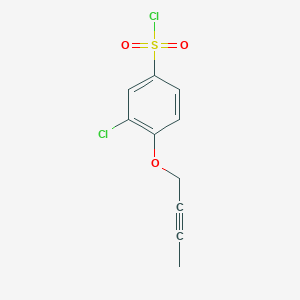
4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of potassium hydroxide as a base to facilitate the reaction . The reaction is usually carried out at room temperature, and the product is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium hydroxide, cuprous chloride, and paraformaldehyde . The reactions are typically carried out in solvents such as dioxane under controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with potassium hydroxide can lead to the formation of cycloaddition products .
Scientific Research Applications
4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride involves its interaction with specific molecular targets. One known target is the disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), which is involved in the proteolytic cleavage of various substrates . The compound mediates the cleavage and shedding of these substrates, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride include:
- 3-[(4-(But-2-yn-1-yloxy)phenyl)sulfonyl]propane-1-thiol
- (3S)-1-[(4-(But-2-yn-1-yloxy)phenyl)sulfonyl]pyrrolidine-3-thiol
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a but-2-yn-1-yloxy group and a sulfonyl chloride group
Biological Activity
4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride is a sulfonyl chloride compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chlorobenzenesulfonyl moiety linked to a but-2-yn-1-yloxy group. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of sulfonyl chlorides are diverse and include antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been studied for its effects on various biological systems.
Antibacterial Activity
Recent studies have shown that sulfonyl chlorides exhibit significant antibacterial properties. For instance, a study evaluating various derivatives found that compounds with similar structures demonstrated activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 8 µg/mL |
| This compound | E. faecalis | 16 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that sulfonyl chlorides can induce apoptosis in cancer cell lines. For example, a study highlighted the cytotoxic effects of related compounds on breast cancer cells, showing IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 7.5 |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonyl chlorides can act as irreversible inhibitors of serine proteases, affecting bacterial survival and proliferation.
- Disruption of Cell Membranes : The hydrophobic nature of the but-2-yn-1-yloxy group may facilitate membrane penetration, leading to cell lysis in bacteria.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies have provided insights into the compound's efficacy:
- Study on Antibacterial Efficacy :
- Anticancer Research :
Properties
Molecular Formula |
C10H8Cl2O3S |
|---|---|
Molecular Weight |
279.14 g/mol |
IUPAC Name |
4-but-2-ynoxy-3-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H8Cl2O3S/c1-2-3-6-15-10-5-4-8(7-9(10)11)16(12,13)14/h4-5,7H,6H2,1H3 |
InChI Key |
LSVQUPZHYODEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















